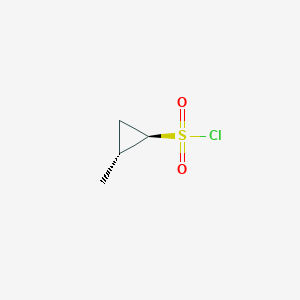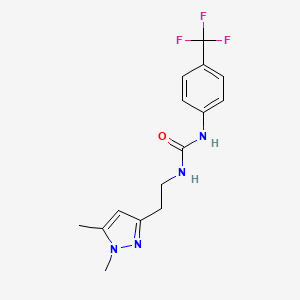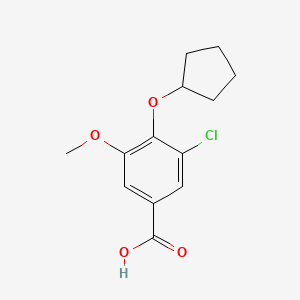
3-(4-メトキシフェニル)-6-メチル-2H-1,4-ベンゾオキサジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-methoxyphenyl)-6-methyl-2H-1,4-benzoxazine is a heterocyclic compound that belongs to the benzoxazine family. Benzoxazines are known for their unique properties, including thermal stability, mechanical strength, and resistance to moisture and chemicals. These properties make them valuable in various industrial applications, particularly in the production of high-performance polymers and resins.
科学的研究の応用
3-(4-methoxyphenyl)-6-methyl-2H-1,4-benzoxazine has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of high-performance polymers and resins.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of coatings, adhesives, and composites due to its excellent thermal and mechanical properties.
作用機序
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors, contributing to a variety of biological activities .
Mode of Action
For instance, some indole derivatives have demonstrated inhibitory activity against influenza A and Coxsackie B4 virus . Another compound, a pyrazolylmethylene-2-thioxoimidazolidin-4-one derivative, was found to inhibit AR+LNCaP, AR-PC-3, and Wi38 cell lines .
Biochemical Pathways
Similar compounds have been associated with various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
A study on a similar compound, n-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl) phenoxy] acetamide and its derivatives, used structural bioinformatics methods, including density functional theory, molecular docking, molecular dynamic simulation, pharmacokinetic and drug-likeness models, to identify promising egfr/vegfr-2 inhibitors .
Result of Action
For instance, some indole derivatives have demonstrated antiviral, anti-inflammatory, and anticancer activities .
Action Environment
For instance, the effectiveness of sunscreen products, which include a range of UV-filters, can be influenced by factors such as exposure to sunlight and water .
生化学分析
Biochemical Properties
The role of 3-(4-methoxyphenyl)-6-methyl-2H-1,4-benzoxazine in biochemical reactions is not well-studied. It is hypothesized that it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be due to the compound’s unique chemical structure, which may allow it to bind to specific sites on these biomolecules .
Cellular Effects
It is possible that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The stability, degradation, and long-term effects of 3-(4-methoxyphenyl)-6-methyl-2H-1,4-benzoxazine on cellular function in in vitro or in vivo studies have not been extensively studied .
Dosage Effects in Animal Models
Future studies could investigate any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Transport and Distribution
It could potentially interact with transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
Future studies could investigate any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-6-methyl-2H-1,4-benzoxazine typically involves the reaction of 4-methoxyaniline with formaldehyde and a phenolic compound under acidic conditions. The reaction proceeds through a Mannich-type condensation, followed by cyclization to form the benzoxazine ring. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid
Solvent: Common solvents include ethanol or methanol
Industrial Production Methods
In industrial settings, the production of 3-(4-methoxyphenyl)-6-methyl-2H-1,4-benzoxazine can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of human error and increases efficiency.
化学反応の分析
Types of Reactions
3-(4-methoxyphenyl)-6-methyl-2H-1,4-benzoxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at the positions ortho and para to the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium
Reduction: Sodium borohydride in ethanol
Substitution: Bromination using bromine in acetic acid
Major Products
Oxidation: Formation of corresponding quinones
Reduction: Formation of amines
Substitution: Formation of halogenated derivatives
類似化合物との比較
Similar Compounds
- 3-(4-methoxyphenyl)-2H-1,4-benzoxazine
- 6-methyl-2H-1,4-benzoxazine
- 4-methoxyphenyl-2H-1,4-benzoxazine
Uniqueness
3-(4-methoxyphenyl)-6-methyl-2H-1,4-benzoxazine is unique due to the presence of both the methoxy and methyl groups, which enhance its chemical reactivity and stability. These functional groups also contribute to its distinct physical and chemical properties, making it more versatile in various applications compared to its analogs.
特性
IUPAC Name |
3-(4-methoxyphenyl)-6-methyl-2H-1,4-benzoxazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-11-3-8-16-14(9-11)17-15(10-19-16)12-4-6-13(18-2)7-5-12/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJSRZRBTLZHKOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OCC(=N2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[1-(3,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2505210.png)


![Methyl 3-(4-bromophenyl)-3-[(4-methoxyphenyl)sulfonylamino]propanoate](/img/structure/B2505214.png)
![3-fluoro-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]benzamide hydrochloride](/img/structure/B2505217.png)

![2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-4-ethoxy-1,3-benzothiazole](/img/structure/B2505220.png)
![N-(2-ethylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2505224.png)

![5-(6,7-dimethoxy-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(3,4-dimethoxyphenyl)methyl]pentanamide](/img/structure/B2505226.png)
![5-amino-N-(5-chloro-2-methoxyphenyl)-1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2505228.png)
![4-(benzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]butanamide](/img/structure/B2505229.png)
